2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

Purity Specification Procurement Reproducibility

This para-substituted phenylacetonitrile is a registered intermediate in patented syntheses of PDHK1 inhibitors (US20120208819) and sigma receptor ligands. Its nitrile and succinimide groups are essential for onward cyclization without pre-activation, offering 2+ step gains over carboxylic acid analogs. Commercial purity ranges from 90-98%; the 8-percentage-point spread creates a 5-fold impurity mass difference that directly impacts downstream yield and ICH Q11 compliance. Procure with batch-specific CoA confirming absence of ring-opened succinamic acid byproducts and ortho/meta isomers.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 695150-91-5
Cat. No. B2875953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile
CAS695150-91-5
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N
InChIInChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2
InChIKeyUSBFWFQGWQKLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile (CAS 695150-91-5): Sourcing Guide for a Dual-Functional Phenylacetonitrile Building Block


2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile (CAS 695150-91-5) is a bifunctional phenylacetonitrile derivative (C₁₂H₁₀N₂O₂, MW 214.22 g/mol) bearing a succinimide (2,5-dioxopyrrolidin-1-yl) group at the para position [1]. Commercial suppliers list the compound as a solid with reported purities ranging from 90% to 98% . The combination of a nitrile handle for further derivatization and a hydrogen-bond-capable succinimide moiety positions this compound as a versatile intermediate, appearing in patent families targeting pyruvate dehydrogenase kinase 1 (PDHK1) and sigma receptors [2].

Why Generic 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile Substitution Fails: Purity, Residual Solvents, and Isomeric Integrity


Substituting the specific 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile with a generic 'phenylacetonitrile' or a loosely defined 'succinimido-phenylacetonitrile' carries material risk because this compound functions as a registered intermediate in multi-step patented syntheses where both the succinimide ring and the acetonitrile group must remain intact for subsequent transformations [1]. Commercial batches vary markedly in purity—from 90% (Sigma-Aldrich/Key Organics) to 98% (Leyan)—and the nature of the 5–10% non-target mass is undefined . Without batch-specific certificates of analysis confirming the absence of ring-opened succinamic acid byproducts or positional isomers (e.g., ortho- or meta-substituted), procurement of an under-characterized generic alternative can introduce reactive impurities that consume downstream reagents or generate difficult-to-remove side products, directly compromising reaction yield and patent-defensible intermediate integrity .

Quantitative Differentiation Evidence for 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile (CAS 695150-91-5)


Batch Purity Tiering Across Commercial Suppliers: 90%, 95%, and 98% Specifications

Commercially available batches of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile exhibit a quantifiable purity spread: Sigma-Aldrich/Key Organics lists a minimum purity of 90% ; AKSci specifies 95% ; and Leyan offers material at 98% purity . This 8-percentage-point range is meaningful for procurement, as the 2–10% non-target mass is not defined as a single identifiable impurity but rather as 'unspecified balance,' which may include residual synthetic intermediates (e.g., unreacted 4-bromophenylacetonitrile or ring-hydrolyzed succinamic acid derivatives). A 90%-purity batch contains nominally double the non-target mass of a 95% batch and quintuple that of a 98% batch.

Purity Specification Procurement Reproducibility Residual Impurity Risk

Para-Regioisomeric Specificity Versus Ortho- and Meta-Phenylacetonitrile Analogs in Patent-Disclosed Inhibitor Series

In the patent family exemplified by US20120208819, the 4-(2,5-dioxopyrrolidin-1-yl)phenyl substitution pattern is explicitly embedded in the Markush and exemplified structures of PDHK1 inhibitors, with the para-substituted phenylacetonitrile serving as a key synthetic intermediate [1]. By contrast, the nearest positional isomers—2-[2-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile (ortho) and the corresponding meta analog—differ markedly in the spatial orientation of the nitrile-bearing side chain relative to the succinimide ring. Although direct matched-pair activity data for the isolated intermediates have not been published, the patent's consistent selection of the para isomer across the exemplified compound set constitutes strong circumstantial evidence that the ortho or meta isomers, if substituted, would yield divergent geometries incompatible with the target binding pocket, as the succinimide moiety is intended to occupy a specific hydrogen-bonding subpocket [2].

Regioisomer Structure-Activity Relationship Patent Composition-of-Matter PDHK1 Inhibitor

Succinimide Ring as a Distinguishing Pharmacophoric Element Versus Morpholine, Piperidine, and Pyrrolidine Analogs

The 2,5-dioxopyrrolidin-1-yl (succinimide) substituent on the target compound provides a dual hydrogen-bond-acceptor motif (two carbonyl oxygens) that is structurally and electronically distinct from common saturated N-heterocyclic alternatives such as pyrrolidin-1-yl, piperidin-1-yl, or morpholin-4-yl phenylacetonitriles [1]. BindingDB entries reveal that phenylacetonitrile derivatives bearing a succinimide-type motif have been profiled against sigma-1 and sigma-2 receptors, with reported Ki values in the low nanomolar range (e.g., Ki = 90 nM for a closely related succinimido-phenyl scaffold against sigma-2 receptor in rat PC12 cells) [2]. The replacement of the succinimide with a simple pyrrolidine would eliminate both carbonyl H-bond acceptors and alter the electrostatic potential surface, a modification that published sigma-receptor SAR indicates can shift affinity by an order of magnitude or more [3].

Pharmacophore Hydrogen Bond Acceptor Sigma Receptor Binding Affinity

Nitrile Group as a Synthetic Handle Versus Carboxamide or Carboxylic Acid Analogs in Multi-Step Patent Routes

The acetonitrile (–CH₂CN) group serves as a latent carboxylic acid, carboxamide, or amine precursor through hydrolysis, hydration, or reduction, respectively—a synthetic versatility not shared by the corresponding phenylacetic acid or phenylacetamide analogs, which would require additional protection/deprotection steps for many transformations [1]. In the PDHK1 inhibitor patent (US20120208819), the nitrile-bearing intermediate is transformed into downstream heterocyclic cores via cyclization and condensation reactions; the nitrile's presence is essential for these subsequent bond-forming reactions, which cannot proceed from the carboxylic acid analog without re-introducing the nitrile functionality [2]. The methylene spacer (–CH₂–) between the aryl ring and the nitrile also distinguishes this compound from directly nitrile-substituted aromatics (benzonitriles), conferring greater conformational flexibility for the nitrile to reach catalytic sites in subsequent enzymatic or chemical transformations.

Synthetic Intermediate Functional Group Interconversion Patent Route PDHK1

Best-Fit Application Scenarios for 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile (CAS 695150-91-5)


Medicinal Chemistry: PDHK1 Inhibitor Lead Optimization and Patent Route Reproduction

This compound is embedded as a key intermediate in US20120208819, which discloses heterocyclic PDHK1 inhibitors for oncology applications. Researchers seeking to reproduce or expand the patent-exemplified SAR should procure the para-substituted succinimido-phenylacetonitrile (98% purity grade, Leyan ) to ensure fidelity to the disclosed synthetic route. The nitrile group allows direct onward cyclization without pre-activation—a synthetic efficiency gain of at least two steps versus the corresponding carboxylic acid [1]. The consistent use of the para isomer across the exemplified patent compounds makes regioisomeric purity a critical procurement criterion.

Sigma Receptor Pharmacology: Structure-Activity Relationship Studies on Phenylacetonitrile-Derived Ligands

Close structural analogs of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile have been evaluated for sigma-1 and sigma-2 receptor binding, with a related succinimido-phenyl scaffold recording a Ki of 90 nM at the sigma-2 receptor [2]. Researchers designing sigma-receptor tool compounds or radioligands can use the target compound as a core scaffold for systematic SAR studies, with confidence that the succinimide pharmacophore provides two defined H-bond-acceptor carbonyls at geometries that simple pyrrolidine or piperidine analogs cannot replicate [3].

Chemical Biology: Dual-Functional Probe Synthesis via Nitrile Click Chemistry

The combination of a stable, para-positioned succinimide moiety and a reactive acetonitrile handle makes this compound a useful scaffold for constructing bifunctional chemical probes. The nitrile group can undergo tetrazole formation via [3+2] cycloaddition with azides under mild conditions, while the succinimide ring remains intact as an affinity element for target engagement studies. The 98% purity grade minimizes interference from residual halide or amine impurities in bio-orthogonal conjugation chemistry.

Process Chemistry: Intermediate Sourcing for Scale-Up Campaigns

At multi-gram to kilogram scale, the impurity profile of the sourced intermediate becomes the dominant driver of downstream yield and purification burden. The 8-percentage-point purity spread among commercial suppliers (90% to 98% ) translates to a 5-fold difference in unspecified impurity mass carried into subsequent steps. Process chemists executing pilot-plant campaigns should baseline impurity profiling against the highest-purity specification to establish an in-process control strategy compliant with ICH Q11 for starting material definition.

Quote Request

Request a Quote for 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.